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molecular formula C11H12O5 B1590619 Dimethyl 5-(hydroxymethyl)isophthalate CAS No. 109862-53-5

Dimethyl 5-(hydroxymethyl)isophthalate

Cat. No. B1590619
M. Wt: 224.21 g/mol
InChI Key: JMGDEIHUEMPLRO-UHFFFAOYSA-N
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Patent
US09227918B2

Procedure details

To a solution of 3.15 g (14.1 mmol) of dimethyl 5-(hydroxymethyl)isophthalate (prepared as described in Dimick et al., J. Am. Chem. Soc. (1999) 121, No. 44, 10286-10296) in 60 mL of DCM was added 7.34 g (84.4 mmol) of MnO2. The mixture was stirred at reflux for about 16 h and an additional 3.5 g of MnO2 was added. Refluxing was continued for another 6 h and the mixture was cooled, filtered through celite and evaporated to give dimethyl 5-formylisophthalate as a white solid which was used subsequently without purification.
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.34 g
Type
catalyst
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9]>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[CH:12]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:6]=[C:5]([CH:4]=1)[C:13]([O:15][CH3:16])=[O:14])=[O:1]

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
OCC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7.34 g
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
Quantity
3.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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